molecular formula C22H16O B14617613 Methanone, 2-anthracenyl(4-methylphenyl)- CAS No. 60109-21-9

Methanone, 2-anthracenyl(4-methylphenyl)-

Cat. No.: B14617613
CAS No.: 60109-21-9
M. Wt: 296.4 g/mol
InChI Key: PUPOBZZMOQAELB-UHFFFAOYSA-N
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Description

Methanone, 2-anthracenyl(4-methylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanone group attached to the 2-position of the anthracene ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2-anthracenyl(4-methylphenyl)- typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds. In the case of this compound, the anthracene derivative is reacted with a 4-methylphenylboronic acid or a 4-methylphenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of Methanone, 2-anthracenyl(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Methanone, 2-anthracenyl(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.

Scientific Research Applications

Methanone, 2-anthracenyl(4-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 2-anthracenyl(4-methylphenyl)- is largely dependent on its interaction with molecular targets and pathways. In biological systems, its fluorescence allows it to act as a probe, binding to specific cellular components and emitting light upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. Additionally, its potential therapeutic effects in photodynamic therapy involve the generation of reactive oxygen species upon light activation, leading to the destruction of targeted cells.

Comparison with Similar Compounds

Methanone, 2-anthracenyl(4-methylphenyl)- can be compared to other anthracene derivatives, such as:

The uniqueness of Methanone, 2-anthracenyl(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

60109-21-9

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

anthracen-2-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C22H16O/c1-15-6-8-16(9-7-15)22(23)20-11-10-19-12-17-4-2-3-5-18(17)13-21(19)14-20/h2-14H,1H3

InChI Key

PUPOBZZMOQAELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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